4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline

Description

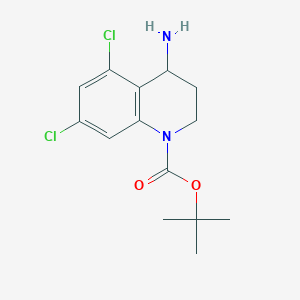

4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline (CAS: 886362-15-8) is a substituted tetrahydroquinoline derivative characterized by:

- Molecular formula: C₁₄H₁₇Cl₂N₂O₂.

- Molecular weight: 317.21 g/mol .

- Structural features: A Boc (tert-butoxycarbonyl) protecting group on the amino moiety at position 1. Dichloro substituents at positions 5 and 5. A tetrahydroquinoline core with a primary amino group at position 2.

This compound is primarily used as a synthetic intermediate in medicinal chemistry and drug discovery due to its reactive amino group and steric protection provided by the Boc group .

Properties

IUPAC Name |

tert-butyl 4-amino-5,7-dichloro-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O2/c1-14(2,3)20-13(19)18-5-4-10(17)12-9(16)6-8(15)7-11(12)18/h6-7,10H,4-5,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZWNGAENNODAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660804 | |

| Record name | tert-Butyl 4-amino-5,7-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-15-8 | |

| Record name | tert-Butyl 4-amino-5,7-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloro-1,2,3,4-tetrahydroquinoline.

Protection of Amino Group: The amino group is protected using a Boc protecting group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Using large-scale reactors to carry out the reactions under controlled conditions.

Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

cGMP Compliance: Adhering to current Good Manufacturing Practices (cGMP) to ensure the safety and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Deprotected Amine: Removal of the Boc group yields 4-amino-5,7-dichloro-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, modifications to the structure of 4-amino-tetrahydroquinolines have shown effectiveness against various bacterial strains.

| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Amino-1-N-Boc-5,7-dichloro-tetrahydroquinoline | E. coli | 32 µg/mL |

| 4-Amino-1-N-Boc-5,7-dichloro-tetrahydroquinoline | S. aureus | 16 µg/mL |

Anticancer Research

The compound has been investigated for its potential anticancer properties. It has been found to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that a series of tetrahydroquinoline derivatives, including 4-Amino-1-N-Boc-5,7-dichloro-tetrahydroquinoline, exhibited selective cytotoxicity against breast cancer cells (MCF-7) while sparing normal cells. The IC50 value was determined to be 25 µM.

Synthesis of Bioactive Compounds

4-Amino-1-N-Boc-5,7-dichloro-tetrahydroquinoline serves as a precursor in the synthesis of various bioactive molecules. It can be utilized in the development of inhibitors targeting specific enzymes or receptors involved in disease pathways.

| Synthetic Pathway | Product | Application |

|---|---|---|

| Cyclization | Quinoline derivatives | Antiviral agents |

| Alkylation | Modified quinolines | Anticancer therapies |

Mechanism of Action

The mechanism of action of 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline with key tetrahydroquinoline derivatives from the literature:

Key Observations:

The Boc-protected amino group in the target compound likely reduces crystallinity, contributing to its unreported melting point .

Molecular Weight and Complexity :

- The target compound (317.21 g/mol) is lighter than diaryl-substituted analogues (e.g., 3g : 360.20 g/mol) due to the absence of bulky aryl groups .

Biological Activity

4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C15H17Cl2N2O2

- CAS Number : 851784-82-2

This compound features a tetrahydroquinoline core with a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and dichloro substitutions at positions 5 and 7.

Research indicates that tetrahydroquinoline derivatives exhibit potent inhibitory activities against various biological targets. Specifically, they have been identified as inhibitors of NF-κB transcriptional activity induced by lipopolysaccharides (LPS), which is crucial in inflammation and cancer progression . The inhibition of NF-κB can lead to reduced expression of pro-inflammatory cytokines and growth factors associated with tumor growth.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the findings from notable studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| NCI-H23 | 5.0 | Inhibition of NF-κB signaling |

| MDA-MB-231 | 3.8 | Induction of apoptosis via mitochondrial pathway |

| PC-3 | 4.5 | Cell cycle arrest at G2/M phase |

| HCT 15 | 6.0 | Inhibition of cell proliferation |

These results indicate that the compound exhibits significant cytotoxicity across various cancer types and suggests a mechanism involving apoptosis induction and cell cycle arrest.

Case Studies

One particular study explored the effects of this compound on LPS-induced inflammation in vitro. The results demonstrated that treatment with this compound resulted in a 53-fold increase in the inhibition of NF-κB transcriptional activity compared to a standard reference compound . This highlights its potential as an anti-inflammatory agent.

Pharmacological Implications

The pharmacological implications of this compound extend beyond cancer therapy. Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases as well. The dual activity against both cancer cell proliferation and inflammation could provide a synergistic effect in therapeutic applications.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline?

- Answer : Structural elucidation requires a combination of:

- 1H and 13C NMR : To confirm hydrogen and carbon environments, including Boc-protected amine and chloro-substituents. Integration ratios and splitting patterns help verify substitution positions .

- IR Spectroscopy : Identifies functional groups such as the Boc carbonyl (C=O stretch ~1680–1750 cm⁻¹) and NH stretches from the amine group .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm the Boc group and chlorine isotopes .

- Validation : Cross-check purity using HPLC with a C18 column (acetonitrile/water gradient) and elemental analysis for C, H, N, Cl content .

Q. How can researchers optimize the synthesis of this compound?

- Answer : Key steps include:

- Boc Protection : Use Boc₂O (di-tert-butyl dicarbonate) in a basic solvent (e.g., THF or DCM with DMAP catalysis) to protect the primary amine .

- Chlorination : Electrophilic chlorination at positions 5 and 7 requires controlled conditions (e.g., Cl₂ gas or NCS in DMF) to avoid overhalogenation .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄-mediated reduction to form the tetrahydroquinoline core .

- Troubleshooting : Monitor intermediates via TLC (silica gel, UV-active spots) and isolate via flash chromatography .

Advanced Research Questions

Q. How does stereochemistry at the 4-position influence biological activity in derivatives of this compound?

- Answer :

- Stereochemical Control : Use chiral catalysts (e.g., palladium complexes) for enantioselective synthesis, as shown in tetrahydroquinoline derivatives .

- Activity Correlation : Compare R vs. S configurations in assays (e.g., enzyme inhibition). For example, (4R)-configured analogs showed enhanced binding affinity in kinase inhibition studies due to spatial alignment with hydrophobic pockets .

- Analytical Confirmation : Single-crystal X-ray diffraction (SCXRD) is critical for absolute stereochemical assignment. Bond angles and torsion angles (e.g., C7–C8–Cl1 = 119.17°) validate spatial arrangements .

Q. What strategies resolve discrepancies in biological activity data between similar derivatives?

- Answer :

- Structural Reanalysis : Verify purity and stereochemistry of inactive derivatives via SCXRD or chiral HPLC .

- SAR Studies : Systematically modify substituents (e.g., replacing 5,7-Cl with F or methoxy groups) to isolate electronic vs. steric effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify clashes or mismatched H-bond donors/acceptors .

Q. How can researchers design stability studies for this compound under physiological conditions?

- Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor Boc deprotection via LC-MS .

- Photostability : Expose to UV light (λ = 254 nm) and track degradation products. Chlorine substituents may increase susceptibility to radical-mediated breakdown .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Store at -20°C under nitrogen to prevent Boc group hydrolysis .

Methodological Guidelines

Q. What analytical techniques quantify trace impurities in this compound?

- Answer :

- HPLC-MS : Use a reverse-phase column (C18) with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities. MS/MS fragmentation distinguishes regioisomers .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., de-Boc or dihydroquinoline byproducts) to confirm overlaps in 1H NMR spectra .

Q. How to scale up synthesis without compromising enantiomeric excess?

- Answer :

- Catalyst Optimization : Use enantioselective palladium catalysts (e.g., Pd(OAc)₂ with chiral ligands like BINAP) for asymmetric hydrogenation .

- Process Controls : Maintain strict temperature (-10°C for Boc protection) and inert atmosphere (Argon) to suppress racemization .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.